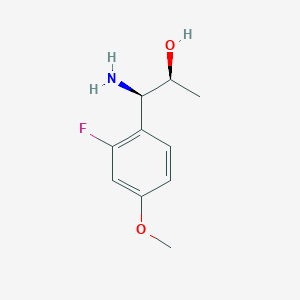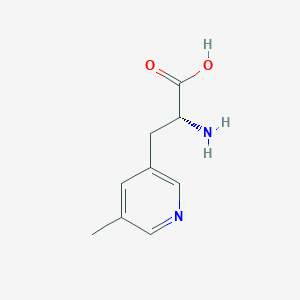
(3R)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is an organic compound characterized by the presence of an amino group, a nitrile group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile typically involves the reaction of 2,6-dimethoxybenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination process, where the aldehyde is first converted to an imine, followed by reduction to the corresponding amine. The nitrile group can be introduced using reagents such as sodium cyanide or potassium cyanide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(2,6-Dimethoxyphenyl)morpholine: Similar structure but with a morpholine ring instead of a nitrile group.
Tris(2,6-dimethoxyphenyl)methyl carbenium ion: Contains the same dimethoxyphenyl groups but with a different central structure.
Uniqueness
(3R)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,6-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5,8H,6,13H2,1-2H3/t8-/m1/s1 |
InChI Key |
MCOMMAJIGQDYEL-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)[C@@H](CC#N)N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-(ethylN-[(Z)-benzoyl]ethanecarbohydrazonate)](/img/structure/B13051804.png)








![(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13051878.png)

![Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13051886.png)
![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)

